molecular formula C13H14O3 B7871851 4-Methoxyphenyl-(5-methyl-2-furyl)methanol

4-Methoxyphenyl-(5-methyl-2-furyl)methanol

Cat. No.: B7871851
M. Wt: 218.25 g/mol
InChI Key: JSPASXNRZBPUGV-UHFFFAOYSA-N
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Description

4-Methoxyphenyl-(5-methyl-2-furyl)methanol is an organic compound characterized by the presence of a methoxyphenyl group and a methyl-furyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Methoxyphenyl-(5-methyl-2-furyl)methanol involves the reaction of 4-methoxybenzaldehyde with 5-methylfurfural in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the reducing agent facilitating the formation of the methanol moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl-(5-methyl-2-furyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the aromatic or furan rings .

Scientific Research Applications

4-Methoxyphenyl-(5-methyl-2-furyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methoxyphenyl-(5-methyl-2-furyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The methoxyphenyl group can participate in aromatic interactions, while the furan ring may engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity and its role in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-furanmethanol
  • 4-Methoxybenzyl alcohol
  • 5-Methylfurfural

Uniqueness

4-Methoxyphenyl-(5-methyl-2-furyl)methanol is unique due to the combination of its methoxyphenyl and methyl-furyl groups. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

IUPAC Name

(4-methoxyphenyl)-(5-methylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-9-3-8-12(16-9)13(14)10-4-6-11(15-2)7-5-10/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPASXNRZBPUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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